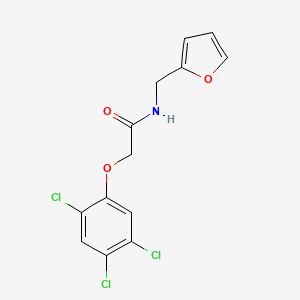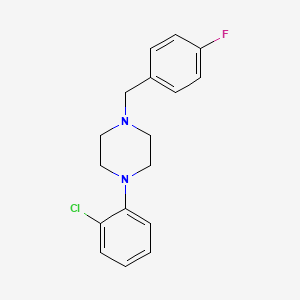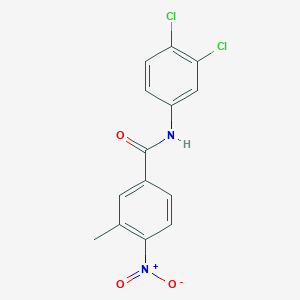
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds, which are known for their diverse biological activities. CTZ has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been widely studied for its potential applications in scientific research. One area of research is its anti-inflammatory properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine's anti-cancer properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in a range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for cancer.
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus type 1. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for viral infections.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of several signaling pathways. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been shown to inhibit the activation of mitogen-activated protein kinases, which are involved in a range of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound for lab experiments. However, one limitation of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. One area of research is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloroaniline and 4-methylphenacyl bromide in the presence of potassium carbonate and sulfur powder. The reaction takes place in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to yield N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine as a white solid.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-20-16(19-15)18-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWCGNBWXAQLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)

![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)




![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)